1-(bromomethyl)-2-methoxy-3-methylbenzene chemical structure
1-(bromomethyl)-2-methoxy-3-methylbenzene chemical structure
Technical Monograph: 1-(Bromomethyl)-2-methoxy-3-methylbenzene
CAS Registry Number: 122950-66-7
Synonyms: 2-Methoxy-3-methylbenzyl bromide;
Executive Summary
1-(Bromomethyl)-2-methoxy-3-methylbenzene is a specialized electrophilic building block used primarily in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors. Characterized by a highly reactive benzylic carbon adjacent to a sterically crowded, electron-rich aromatic core, it serves as a critical "benzylating agent" in medicinal chemistry. This guide details its physicochemical profile, high-fidelity synthesis, and handling protocols, addressing the stability challenges inherent to electron-rich benzyl halides.
Part 1: Structural Analysis & Physicochemical Profile
The molecule features a benzene ring trisubstituted in a 1,2,3-pattern.[1] The interplay between the methoxy group (C2) and the methyl group (C3) creates a unique electronic and steric environment for the bromomethyl group (C1) .
Electronic & Steric Effects[2]
-
The "Ortho Effect": The methoxy group at C2 is an electron-donating group (EDG) via resonance, significantly stabilizing carbocation intermediates at the benzylic position. This imparts significant
character to the molecule, making it highly susceptible to solvolysis (hydrolysis) in protic solvents. -
Steric Crowding: The flanking substituents (methoxy at C2) impose steric strain on the bromomethyl group. While this does not prevent
reactions, it necessitates higher energy nucleophiles or optimized solvent systems compared to unsubstituted benzyl bromide.
Physicochemical Data Table
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 215.09 g/mol | |
| Physical State | Low-melting solid or viscous oil | Tendency to crystallize at <4°C. |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violenty with protic nucleophiles (water, alcohols). |
| Stability | Moisture & Light Sensitive | Hydrolyzes to benzyl alcohol; degrades to HBr and benzaldehyde. |
| Storage | -20°C, under Argon/Nitrogen | Strict anhydrous conditions required. |
Part 2: Synthetic Pathways
For pharmaceutical applications requiring >98% purity, the Alcohol Conversion Route is superior to Radical Bromination. Radical bromination of the parent hydrocarbon (2,3-dimethylanisole) often yields difficult-to-separate regioisomers (bromination at the C3-methyl vs. C1-methyl).
Preferred Route: The Appel Reaction (Alcohol to Bromide)
This protocol utilizes 2-methoxy-3-methylbenzyl alcohol as the precursor, ensuring regiospecificity.
Reaction Logic:
-
Why this method? It operates under mild, neutral conditions, preventing the acid-catalyzed polymerization often seen with HBr or
when applied to electron-rich aromatic rings.
Experimental Protocol (Step-by-Step):
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge RBF with 2-methoxy-3-methylbenzyl alcohol (1.0 eq) and Carbon Tetrabromide (
, 1.1 eq). Dissolve in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool to 0°C. -
Addition: Add Triphenylphosphine (
, 1.1 eq) portion-wise over 15 minutes. Caution: Exothermic. -
Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) for disappearance of alcohol.
-
Workup: Dilute with Hexane (precipitates Triphenylphosphine oxide). Filter through a silica plug.
-
Purification: Concentrate filtrate. If necessary, purify via rapid flash chromatography (100% Hexane
5% EtOAc/Hexane). Note: Silica is acidic; minimize contact time to prevent hydrolysis.
Process Visualization
Caption: Figure 1. Appel reaction pathway ensuring regiospecific bromination under mild conditions.
Part 3: Reactivity & Mechanistic Insights
The utility of 1-(bromomethyl)-2-methoxy-3-methylbenzene lies in its dual reactivity profile.
-
Nucleophilic Substitution (
):-
Primary mode of action with amines, thiols, and alkoxides.
-
Mechanism: The nucleophile attacks the
orbital of the C-Br bond. -
Optimization: Use polar aprotic solvents (DMF, Acetonitrile) to solvate the cation and leave the nucleophile "naked" and reactive.
-
-
Friedel-Crafts Alkylation:
-
In the presence of Lewis Acids (
, ), the bromide leaves to form a resonance-stabilized benzyl cation. -
Risk: This cation is too stable. It can cause unwanted dimerization or polymerization if the external nucleophile is not present in excess.
-
Reactivity Pathway Diagram
Caption: Figure 2. Competing pathways: Synthetic utility (A) vs. degradation risk (B).
Part 4: Applications in Medicinal Chemistry
This specific scaffold is often employed to introduce lipophilic bulk and electronic modulation into drug candidates.
-
GPCR Ligands: The 2-methoxy-3-methylbenzyl moiety mimics the catecholamine pharmacophore while preventing metabolic oxidation (catechol-O-methyltransferase blocking). It is frequently seen in antagonists for Dopamine D3/D4 and Serotonin 5-HT receptors [1].
-
Kinase Inhibitors: Used to occupy hydrophobic pockets (Selectivity Filter regions) in ATP-competitive inhibitors.
-
Bioisosteres: The fragment serves as a bioisostere for substituted indoles or naphthalenes, improving oral bioavailability by lowering the total polar surface area (TPSA).
Part 5: Safety & Handling (Lachrymator Protocol)
CRITICAL WARNING: Like all benzyl bromides, this compound is a potent lachrymator (tear gas agent) and a severe skin corrosive [2].
Mandatory Safety Protocol:
-
Engineering Controls: All operations (weighing, reaction, workup) must occur inside a functioning fume hood.
-
Decontamination:
-
Glassware must be rinsed with a 5% Ethanolamine/Ethanol solution or Dilute Ammonia before removal from the hood. This chemically quenches the bromide to a non-volatile amine.
-
Do not wash directly with water, as this generates HBr gas.
-
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
-
Spill Response: Do not wipe. Cover with weak base (Sodium Bicarbonate) and absorb with vermiculite.
References
-
Sigma-Aldrich. (n.d.). 3-Methoxybenzyl bromide Product Sheet. (Analogous reactivity data). Retrieved from
-
Fisher Scientific. (2021). Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122950-66-7. Retrieved from
-
BenchChem. (2025).[2] Technical Guide to Substituted Benzyl Bromides. Retrieved from
